

3-Chloro-2-fluorophenylboronic acid chemical properties

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Compound of Interest

Compound Name: 3-Chloro-2-fluorophenylboronic acid

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An In-depth Technical Guide to **3-Chloro-2-fluorophenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylboronic acid is a versatile synthetic intermediate, primarily utilized in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic properties that are highly valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for a technical audience.

Core Chemical Properties

3-Chloro-2-fluorophenylboronic acid is a white to off-white crystalline solid.^{[1][2]} It is generally insoluble in water but shows solubility in various organic solvents.^[1] As with many boronic acids, it may exist in equilibrium with its anhydride form, particularly upon heating or in a non-aqueous environment.

Property	Value	Reference
IUPAC Name	(3-Chloro-2-fluorophenyl)boronic acid	[3]
CAS Number	352535-82-1	[1][3]
Chemical Formula	C ₆ H ₅ BClFO ₂	[1][3]
Molecular Weight	174.37 g/mol	[1][4][5]
Melting Point	223 °C (decomposes)	[1]
Boiling Point	315.1 ± 52.0 °C (Predicted)	[1]
Density	1.41 ± 0.1 g/cm ³ (Predicted)	[1]
pKa	7.35 ± 0.58 (Predicted)	[1]
Appearance	White to Almost white powder/crystal	[1][2]
Solubility	Insoluble in water; Soluble in organic solvents	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for structure confirmation and purity assessment. Spectroscopic data for **3-Chloro-2-fluorophenylboronic acid** are available through various chemical suppliers and databases.

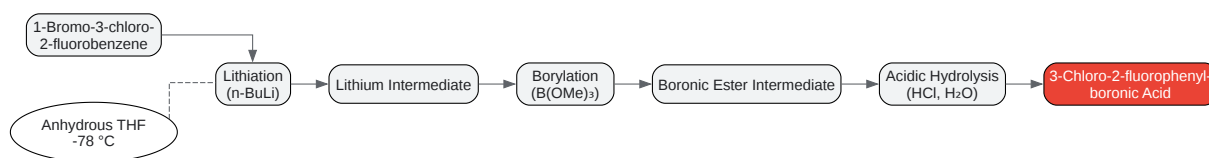
Spectrum Type	Availability
¹ H NMR	Available[6]
¹³ C NMR	Available[6]
IR	Available[6]
Mass Spectrometry	Available[6]

Synthesis

The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate with a boron electrophile. A common and effective method for preparing **3-Chloro-2-fluorophenylboronic acid** is through the lithiation of a corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent acidic workup.

Experimental Protocol: Synthesis via Lithiation

- **Starting Material Preparation:** To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-chloro-2-fluorobenzene and an anhydrous aprotic solvent such as tetrahydrofuran (THF). Cool the mixture to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically monitored by thin-layer chromatography (TLC) or GC-MS to ensure complete consumption of the starting material.
- **Borylation:** Once lithiation is complete, slowly add a trialkyl borate, such as trimethyl borate (B(OMe)₃), to the reaction mixture while maintaining the low temperature.
- **Hydrolysis:** After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) and stir vigorously.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield the final **3-Chloro-2-fluorophenylboronic acid**.



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Figure 1. General synthesis workflow for **3-Chloro-2-fluorophenylboronic acid**.

Reactivity and Applications

The primary application of **3-Chloro-2-fluorophenylboronic acid** is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and functional materials.^{[7][8][9]} The presence of electron-withdrawing fluorine and chlorine atoms can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.^[8]

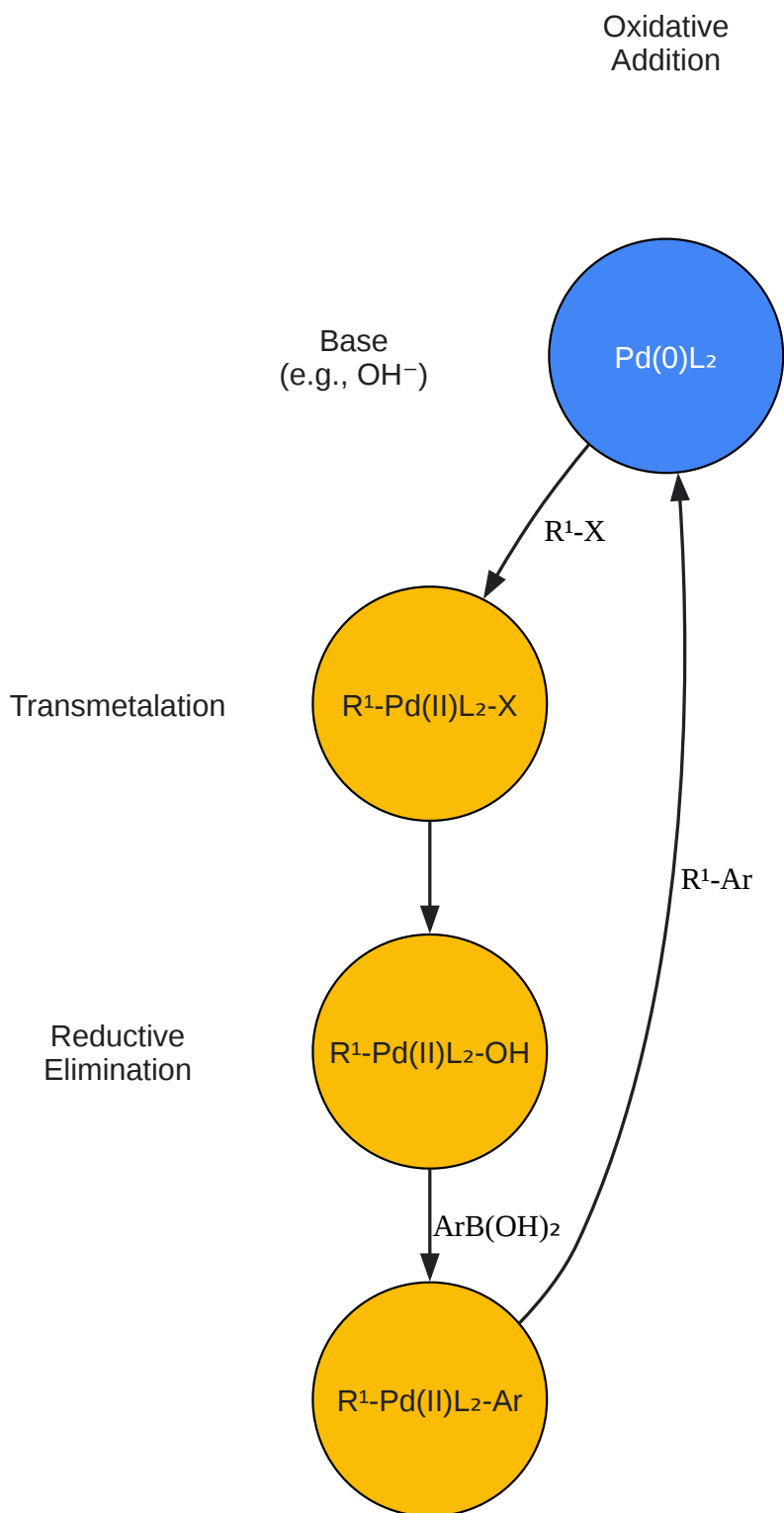
The Suzuki-Miyaura Coupling

The reaction couples the boronic acid with an organic halide (or triflate) in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a reaction vessel, combine **3-Chloro-2-fluorophenylboronic acid** (1.1-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
- **Solvent Addition:** Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

- **Reaction Conditions:** Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
- **Workup:** Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.



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Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

3-Chloro-2-fluorophenylboronic acid is classified as an irritant.[1] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1]

Hazard Information	GHS Classification	Precautionary Statement Codes
Skin Irritation	Category 2	H315: Causes skin irritation
Eye Irritation	Category 2	H319: Causes serious eye irritation
Respiratory Irritation	STOT SE 3	H335: May cause respiratory irritation

Storage: Store in a cool, dry place (recommended 2-8°C) under an inert atmosphere, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

3-Chloro-2-fluorophenylboronic acid is a key building block in modern organic chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.

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